Raloxifene 4-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of osteoporosis in postmenopausal women. It is classified as a small molecule and is recognized under the Chemical Abstracts Service (CAS) number 185415-07-0. This compound exhibits properties similar to its parent compound, Raloxifene, which acts as both an estrogen agonist and antagonist depending on the tissue context .
The synthesis of Raloxifene 4-Monomethyl Ether typically involves standard organic synthesis techniques. One common method is the methylation of Raloxifene at the 4-position of the aromatic ring. The reaction can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. The synthesis process generally includes the following steps:
Raloxifene 4-Monomethyl Ether has a molecular formula of C29H29NO4S, with a molecular weight of approximately 487.61 g/mol. The structure features a benzo[b]thiophene core with hydroxyl and ether functional groups that contribute to its biological activity. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformational flexibility and binding interactions with estrogen receptors .
Raloxifene 4-Monomethyl Ether participates in various chemical reactions typical for phenolic compounds and ethers. Notable reactions include:
Raloxifene 4-Monomethyl Ether functions primarily as an antagonist at estrogen receptor alpha in breast tissues while exhibiting agonistic effects in bone tissues. This dual action is mediated through its ability to bind to estrogen receptors, leading to conformational changes that either activate or inhibit downstream signaling pathways:
The physical properties of Raloxifene 4-Monomethyl Ether include:
The chemical properties involve its reactivity with electrophiles due to the presence of hydroxyl groups and potential for further functionalization through various organic reactions .
Raloxifene 4-Monomethyl Ether is primarily used in research contexts to explore its pharmacological properties as a selective estrogen receptor modulator. Its applications include:
Raloxifene 4-Monomethyl Ether is formally identified by the IUPAC name [6-Hydroxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl]methanone. Its molecular formula is C₂₉H₂₉NO₄S, with a molecular weight of 487.61 g/mol [5] [9]. The CAS Registry Number 185415-07-0 uniquely classifies this compound. The structure integrates three key moieties:
Table 1: Atomic Composition of Raloxifene 4-Monomethyl Ether
Element | Carbon | Hydrogen | Nitrogen | Oxygen | Sulfur |
---|---|---|---|---|---|
Count | 29 | 29 | 1 | 4 | 1 |
The compound diverges from raloxifene (C₂₈H₂₇NO₄S) through methylation of the phenolic hydroxy group at the 4-position of the distal phenyl ring. This modification replaces a hydrogen atom with a methyl group, increasing the molecular weight by 14 Da. Critically, methylation diminishes hydrogen-bonding capacity at this site, altering electronic distribution across the conjugated system. The parent raloxifene possesses two free phenolic groups (at C6 of benzothiophene and C4' of the ketone-phenyl ring), while the 4-monomethyl ether variant retains only the C6 hydroxy group as a hydrogen-bond donor [1] [5] [9].
Table 2: Structural Comparison with Raloxifene
Property | Raloxifene | Raloxifene 4-Monomethyl Ether |
---|---|---|
Molecular Formula | C₂₈H₂₇NO₄S | C₂₉H₂₉NO₄S |
Molecular Weight (g/mol) | 473.58 | 487.61 |
Phenolic OH Groups | 2 | 1 |
Key Functional Modifications | Unmodified phenol at C4' position | Methoxy group at C4' position |
Although direct crystallographic data for Raloxifene 4-Monomethyl Ether is limited in the provided sources, its binding interactions can be inferred from raloxifene-ERα complex studies. Raloxifene adopts a planar conformation in the ligand-binding domain (LBD) of estrogen receptor alpha, with its benzothiophene core occupying the agonist pocket. The compound's piperidine nitrogen neutralizes the carboxylate of Asp-351 through electrostatic interaction, a mechanism likely preserved in the 4-methylated derivative [1] [4]. The methoxy group at C4' projects toward hydrophobic subpockets, potentially enhancing steric shielding of Asp-351. Molecular modeling suggests the methyl ether maintains the "antiestrogenic" torsion angle (85–90°) between the benzothiophene and terminal phenyl rings, crucial for helix-12 displacement in ERα [1] [4].
Positional isomerism significantly impacts biological activity:
The isomers exhibit distinct physicochemical behaviors:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2